molecular formula C11H16N2O3S B1441092 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol CAS No. 1220033-78-2

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol

Cat. No.: B1441092
CAS No.: 1220033-78-2
M. Wt: 256.32 g/mol
InChI Key: YZSHVCKRSZJSDB-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol is an organic compound that features a pyrrolidine ring substituted with an amino group and a methylsulfonyl group on a phenyl ring

Biochemical Analysis

Biochemical Properties

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The nature of these interactions includes inhibition of enzyme activity, which can lead to reduced production of pro-inflammatory mediators.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, it can alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in the synthesis of prostaglandins . This inhibition is crucial for its anti-inflammatory effects. Furthermore, it can modulate the activity of transcription factors such as NF-κB, resulting in altered gene expression patterns that contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic and pharmacodynamic profiles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in specific tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular processes such as protein synthesis and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-(methylsulfonyl)aniline and pyrrolidine.

    Reduction: The nitro group on 3-nitro-4-(methylsulfonyl)aniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting 3-amino-4-(methylsulfonyl)aniline is then coupled with pyrrolidine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-amino-4-methylsulfonylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(15,16)11-3-2-8(6-10(11)12)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSHVCKRSZJSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225610
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-78-2
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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